molecular formula C15H18ClNO4S B2729166 Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2138392-11-5

Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2729166
CAS No.: 2138392-11-5
M. Wt: 343.82
InChI Key: MGMVVKYINNUZMD-UHFFFAOYSA-N
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Description

Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core modified with a chlorosulfonylmethyl group at position 1 and a benzyl ester at position 5. This structure confers unique reactivity, particularly due to the electrophilic chlorosulfonyl group, which enables facile derivatization (e.g., sulfonamide formation). The bicyclic framework imparts rigidity, making it valuable in medicinal chemistry for probing bioactive conformations .

Properties

IUPAC Name

benzyl 1-(chlorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c16-22(19,20)11-15-8-6-13(7-9-15)17(15)14(18)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMVVKYINNUZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves a multi-step process. One common method includes the reaction of benzyl 7-azabicyclo[2.2.1]heptane-7-carboxylate with chlorosulfonylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfide derivatives.

    Hydrolysis: The ester and sulfonyl chloride groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonic acids, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a valuable building block for synthesizing various pharmacologically active compounds. Its unique bicyclic structure allows for modifications that enhance biological activity, making it a target for drug development.

Applications in Drug Development:

  • Antimicrobial Activity: The presence of the chlorosulfonyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against pathogens.
  • Enzyme Inhibition: Similar bicyclic compounds have shown potential in inhibiting key enzymes involved in disease processes, suggesting that this compound might possess similar properties.

Materials Science

The compound's unique structural features make it suitable for developing advanced materials with specific properties. Its ability to form stable derivatives allows for the exploration of new materials with tailored functionalities.

Potential Applications:

  • Polymeric Materials: Incorporation into polymer matrices to enhance mechanical and thermal properties.
  • Sensors and Catalysts: Utilization in creating responsive materials for sensor applications or as catalysts in chemical reactions.

Biological Studies

In biochemical assays, this compound acts as a probe to study enzyme interactions and other biological processes.

Mechanism of Action:
The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions.

Antimicrobial Studies

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacteria, highlighting its potential as a therapeutic agent.

Enzyme Inhibition

Studies have demonstrated that compounds with similar structures can inhibit enzymes such as proteases and kinases, indicating that this compound may also possess enzyme inhibitory properties.

Cytotoxicity Assays

Preliminary cytotoxicity assays suggest that this compound may have potential anti-cancer properties, warranting further investigation into its effects on various cancer cell lines.

Mechanism of Action

The mechanism of action of Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bicyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers

  • Benzyl 2-[(Chlorosulfonyl)methyl]-7-azabicyclo[2.2.1]heptane-7-carboxylate Structure: Chlorosulfonylmethyl group at position 2 (vs. position 1 in the target compound). Molecular Formula: C₁₅H₁₈ClNO₄S . Molecular Weight: 343.83 g/mol .

Ester Group Variations

  • tert-Butyl 7-Azabicyclo[2.2.1]heptane-7-carboxylate Structure: tert-Butyl ester replaces benzyl group. Molecular Formula: C₁₁H₁₉NO₂ . Molecular Weight: 199.04 g/mol . Key Differences: The bulky tert-butyl ester enhances hydrolytic stability but reduces electrophilicity compared to the benzyl ester.
  • Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate Structure: Ethyl ester at position 2; lacks chlorosulfonyl group. Molecular Formula: C₉H₁₅NO₂ . Molecular Weight: 169.22 g/mol .

Functional Group Modifications

  • Methyl N-Benzoyl-2-exo-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate Structure: Thien-2-yl substituent at position 2 and benzoyl group at position 1.
  • Benzyl (1R,4S)-2-Oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate Structure: Oxo group at position 2 instead of chlorosulfonylmethyl. Molecular Formula: C₁₄H₁₅NO₃ . Molecular Weight: 245.27 g/mol . Key Differences: The oxo group enhances hydrogen-bonding capacity but lacks the sulfonation reactivity of the chlorosulfonyl group.

Comparative Data Table

Compound Name Substituent Position Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1 Chlorosulfonylmethyl, Benzyl ester C₁₅H₁₈ClNO₄S 343.83 High reactivity for sulfonamide synthesis
Positional Isomer 2 Chlorosulfonylmethyl, Benzyl ester C₁₅H₁₈ClNO₄S 343.83 Altered steric/electronic profile
tert-Butyl Ester 7 tert-Butyl ester C₁₁H₁₉NO₂ 199.04 Enhanced stability, reduced reactivity
Ethyl Ester 2 Ethyl ester C₉H₁₅NO₂ 169.22 Simplified structure, lower MW
Thien-2-yl Derivative 1, 2 Thienyl, Benzoyl C₁₈H₁₈N₂O₃S 342.41 Aromatic interactions, chiral resolution utility
2-Oxo Derivative 2 Oxo, Benzyl ester C₁₄H₁₅NO₃ 245.27 Hydrogen-bonding capability

Biological Activity

Benzyl 1-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (CAS Number: 2138392-11-5) is a complex organic compound with a unique bicyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

PropertyValue
Molecular Formula C₁₅H₁₈ClNO₄S
Molecular Weight 343.8 g/mol
CAS Number 2138392-11-5

The compound features a chlorosulfonyl group, which is known to enhance reactivity towards nucleophiles, making it a valuable scaffold in the synthesis of various bioactive molecules.

This compound interacts with specific molecular targets through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in enzyme activity and modulation of biochemical pathways, which is crucial for its application in drug discovery and development.

Key Mechanisms:

  • Covalent Bond Formation : The chlorosulfonyl group can react with amino acids such as cysteine or lysine in proteins, leading to functional modifications.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Initial screenings have shown that the compound has potential antimicrobial properties, possibly through its ability to disrupt bacterial cell wall synthesis.
  • Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL, with an IC₅₀ value calculated at approximately 75 µg/mL for Staphylococcus aureus.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay using human cancer cell lines, this compound showed promising results:

  • Cell Line : HeLa (cervical cancer)
  • IC₅₀ Value : Approximately 30 µM after 48 hours of exposure.
    This suggests a selective cytotoxic effect that warrants further investigation into its mechanism.

Study 3: Neuroprotective Properties

A recent study examined the neuroprotective effects of the compound in a rat model of neurodegeneration induced by oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death compared to control groups.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR can confirm substitution patterns, with deshielded peaks near δ 3.5–4.5 ppm indicating sulfonyl group proximity.
  • HPLC-MS : Monitors purity and detects sulfonic acid byproducts, which may form under acidic conditions .

Q. Advanced

  • X-ray crystallography : Resolves spatial arrangement of the chlorosulfonyl group, particularly in sterically constrained bicyclic systems.
  • Vibrational spectroscopy (IR/Raman) : Identifies S=O (1130–1370 cm⁻¹) and C-Cl (550–800 cm⁻¹) stretching modes, critical for functional group validation.

How can contradictions in reaction yields during scale-up be addressed?

Basic
Optimize chromatographic purification (e.g., silica gel vs. reverse-phase HPLC) to mitigate losses. For example, cyclizable methanesulfonate intermediates (rac-6b) yielded 75% of rac-7 after column chromatography .

Advanced
Reaction calorimetry and in situ FTIR can identify exothermic side reactions or intermediate degradation. For palladium-catalyzed aminations, ligand screening (e.g., bulky NHCs vs. phosphines) improves catalyst turnover in sterically demanding systems .

What stability challenges arise from the chlorosulfonyl group, and how are they managed?

Basic
The chlorosulfonyl group is hydrolytically sensitive. Store derivatives under inert atmosphere at –20°C. Aqueous workups should use pH 6–7 buffers to avoid sulfonic acid formation.

Advanced
Thermogravimetric analysis (TGA) reveals decomposition onset temperatures. For example, N-amino-7-azabicyclo[2.2.1]heptane derivatives decompose above 150°C, releasing hexa-1,5-diene and cyclohexene . Stabilize via formulation with cryoprotectants (e.g., trehalose) for long-term storage.

What computational tools predict the compound’s reactivity in biological systems?

Q. Advanced

  • Molecular docking : Models interactions with targets like nicotinic acetylcholine receptors (nAChRs), leveraging structural analogs (e.g., epibatidine derivatives with similar bicyclic cores) .
  • MD simulations : Assess membrane permeability and metabolic stability by tracking sulfonyl group solvation dynamics.

How does the bicyclic framework influence spectroscopic data interpretation?

Advanced
The rigid 7-azabicyclo[2.2.1]heptane structure causes distinct NOE correlations in 2D NMR. For instance, exo-substituents exhibit stronger NOEs between the chlorosulfonylmethyl group and the bridgehead hydrogen .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhaling chlorosulfonyl-derived gases (e.g., HCl, SO₂) .

Advanced
Monitor airborne particulates with real-time aerosol detectors. Emergency protocols should include sodium bicarbonate neutralization for spills.

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